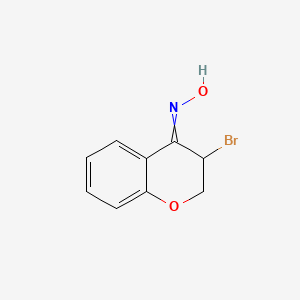
N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under mild conditions to ensure selective bromination at the desired position . The subsequent reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate leads to the formation of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced .
科学的研究の応用
N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine has several scientific research applications:
作用機序
The mechanism of action of N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-: This compound shares the benzopyran core structure but lacks the bromine and hydroxylamine groups.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: This derivative has additional hydroxyl and methoxy groups, which may confer different biological activities.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with a carboxylic acid group, used in different applications.
Uniqueness
N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is unique due to the presence of both bromine and hydroxylamine groups, which can significantly influence its reactivity and biological activity. These functional groups make it a versatile compound for various chemical transformations and potential therapeutic applications .
特性
CAS番号 |
144401-56-9 |
|---|---|
分子式 |
C9H8BrNO2 |
分子量 |
242.07 g/mol |
IUPAC名 |
N-(3-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8BrNO2/c10-7-5-13-8-4-2-1-3-6(8)9(7)11-12/h1-4,7,12H,5H2 |
InChIキー |
ASZYXYFNLRIUFA-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=NO)C2=CC=CC=C2O1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
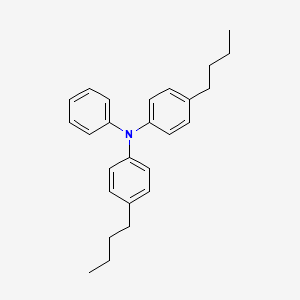
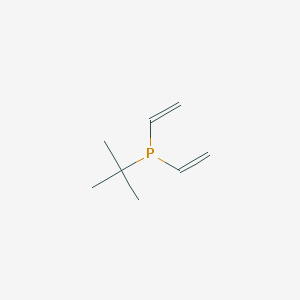
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
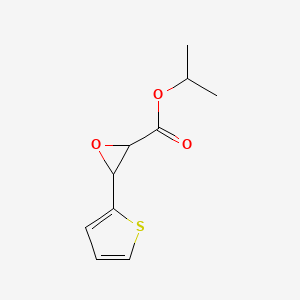
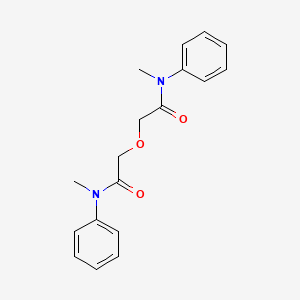

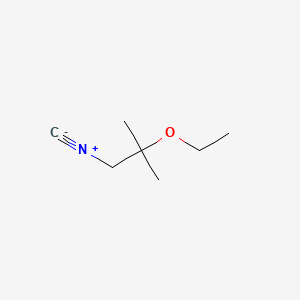
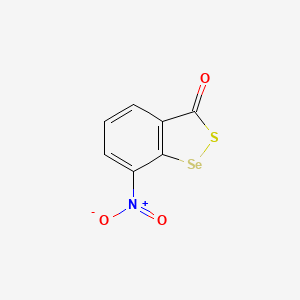
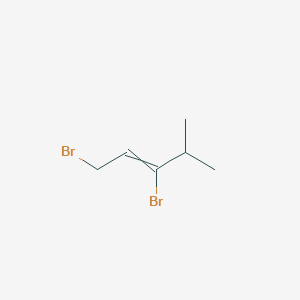


![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
